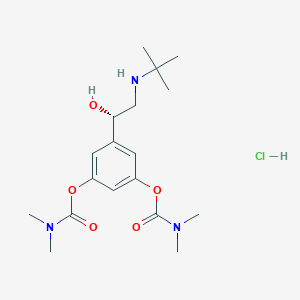

Bambuterol hydrochloride, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bambuterol hydrochloride, (S)- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline . This compound is known for its ability to cause smooth muscle relaxation, leading to the dilation of bronchial passages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) . The final step involves the reaction of this compound with sodium borohydride and butylamine under reflux conditions to yield bambuterol hydrochloride .

Industrial Production Methods

Industrial production of bambuterol hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves the use of solvents like dioxane, methanol, and ethyl acetate, and the reactions are carried out at controlled temperatures ranging from 50°C to 95°C .

Analyse Chemischer Reaktionen

Types of Reactions

Bambuterol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of bambuterol hydrochloride include bromine for halogenation and sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and methanol .

Major Products

The major product formed from the reactions of bambuterol hydrochloride is terbutaline, which is the active drug produced after the prodrug is metabolized in the body .

Wissenschaftliche Forschungsanwendungen

Bambuterol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists.

Biology: It is used to study the effects of beta2-adrenoceptor agonists on smooth muscle relaxation.

Medicine: It is used in the treatment of asthma and other lung diseases associated with bronchospasm.

Industry: It is used in the development of new bronchodilator drugs.

Wirkmechanismus

The mechanism of action of bambuterol hydrochloride involves its conversion to terbutaline in the body. Terbutaline stimulates beta2-adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, which in turn causes the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

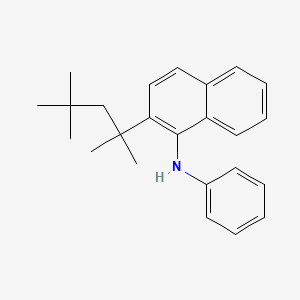

Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.

Formoterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Salmeterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma and COPD.

Uniqueness

Bambuterol hydrochloride is unique in that it is a prodrug of terbutaline, providing a longer duration of action compared to other beta2-adrenoceptor agonists . This makes it particularly useful for the long-term management of persistent asthma .

Eigenschaften

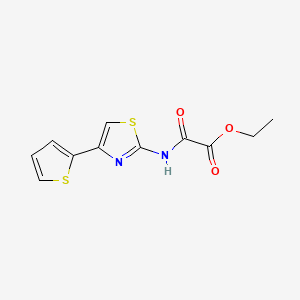

CAS-Nummer |

1020652-57-6 |

|---|---|

Molekularformel |

C18H30ClN3O5 |

Molekulargewicht |

403.9 g/mol |

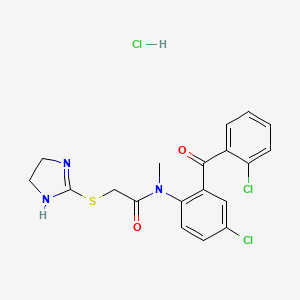

IUPAC-Name |

[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m1./s1 |

InChI-Schlüssel |

LBARATORRVNNQM-XFULWGLBSA-N |

Isomerische SMILES |

CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Kanonische SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)